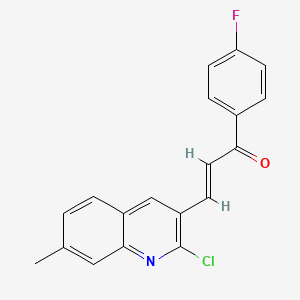
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H13ClFNO and its molecular weight is 325.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one, a derivative of quinoline, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimalarial, antibacterial, and anti-inflammatory properties based on diverse research findings.
Chemical Structure and Properties
The structure of this compound features a quinoline moiety substituted with a chloro group and a fluorophenyl group. This structural arrangement is significant for its biological activity, as modifications at specific positions can enhance efficacy against various pathogens.
Antimalarial Activity
Research indicates that compounds with similar structural features to this compound exhibit promising antimalarial properties. For instance, derivatives of 6-chloroquinolones have shown low-nanomolar EC50 values against multi-drug-resistant strains of Plasmodium falciparum . The introduction of chloro and methoxy groups has been associated with enhanced activity due to selective inhibition of the Plasmodium cytochrome bc1 complex .
Table 1: Antimalarial Activity of Related Compounds
| Compound Name | Structure | EC50 (nM) | Target |
|---|---|---|---|
| Compound A | 6-Chloro-7-methoxy-4(1H)-quinolone | 5.0 | P. falciparum |
| Compound B | 3-Ethyl-substituted quinolone | 10.0 | P. falciparum |
| This compound | TBD | TBD |
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Studies show that quinoline derivatives can exhibit significant activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar substituents have demonstrated minimum inhibitory concentration (MIC) values ranging from 12.4 µM to 16.5 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 2: Antibacterial Activity of Quinoline Derivatives
| Compound Name | MIC (µM) | Bacterial Strain |
|---|---|---|
| Compound C | 12.4 | Staphylococcus aureus |
| Compound D | 16.5 | Escherichia coli |
| This compound | TBD | TBD |
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound's anti-inflammatory potential has been explored. Similar quinoline derivatives have shown greater anti-inflammatory activity than curcumin in various assays, indicating a promising therapeutic profile for inflammatory diseases .
Case Studies
Several studies have focused on the synthesis and evaluation of quinoline derivatives, including the target compound. One notable study synthesized a series of related compounds and assessed their biological activities in vitro and in vivo, highlighting the importance of structural modifications for enhancing efficacy .
Propriétés
IUPAC Name |
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO/c1-12-2-3-14-11-15(19(20)22-17(14)10-12)6-9-18(23)13-4-7-16(21)8-5-13/h2-11H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXSYLOOLKKTNU-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














